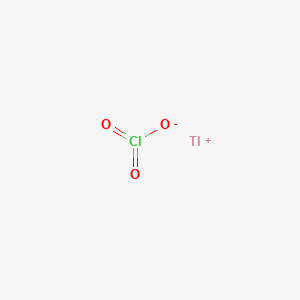

Thallium chlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thallium chlorate is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is highly toxic and can cause severe health problems if not handled properly. In

Wissenschaftliche Forschungsanwendungen

Detection and Quantification of Thallium

Thallium ions, due to their toxicity and wide usage in industrial applications, necessitate selective and sensitive detection methods. A novel dual signaling probe based on oxidative hydrolysis of rhodamine–hydroxamate was developed for this purpose. It showcased a distinct response for thallium ions compared to other metals and oxidants, with the ability for rapid screening of elevated urinary thallium levels through smartphone images (Yoo et al., 2021).

Extraction and Preconcentration of Thallium

The behavior of thallium during solvent extraction, utilizing tribenzylamine as the extractant, was examined, highlighting the efficient extraction and recovery of thallium as a chlorocomplex (Rajesh & Subramanian, 2006). Similarly, a method involving Chromosorb 105 resin was described for the selective preconcentration of inorganic thallium species prior to analysis by electrothermal atomic absorption spectrometry (Karatepe, Soylak & Elçi, 2011).

Environmental Impact and Remediation

The toxic nature of thallium makes it a significant environmental concern, especially since its chemical behavior allows it to be readily transported through aqueous routes into the environment, potentially accumulating in food crops (Peter & Viraraghavan, 2005). Techniques such as the use of amorphous hydrous manganese dioxide for selective thallium ion capture from aqueous solutions were explored to mitigate this risk (Wan et al., 2014).

Industrial and Medical Applications

Thallium's unique properties lend it to various industrial applications, such as in electronics, glass and crystal production, and medical diagnostics. However, due to its high toxicity, proper safety measures and protocols are essential. The development of a ratiometric phosphorescent probe based on Mn-doped ZnSe quantum dots and carbon dots demonstrated the potential for sensitive detection of thallium in biological serum and environmental samples, highlighting its relevance in health and environmental monitoring (Lu et al., 2018).

Eigenschaften

CAS-Nummer |

13453-30-0 |

|---|---|

Produktname |

Thallium chlorate |

Molekularformel |

ClO3Tl |

Molekulargewicht |

287.83 g/mol |

IUPAC-Name |

thallium(1+);chlorate |

InChI |

InChI=1S/ClHO3.Tl/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |

InChI-Schlüssel |

AQRGFODVOAQQPI-UHFFFAOYSA-M |

SMILES |

[O-]Cl(=O)=O.[Tl+] |

Kanonische SMILES |

[O-]Cl(=O)=O.[Tl+] |

Andere CAS-Nummern |

13453-30-0 |

Physikalische Beschreibung |

Thallium chlorate appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

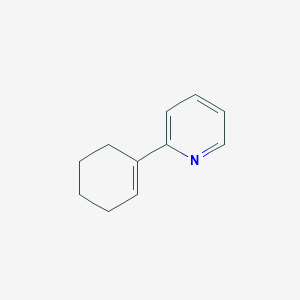

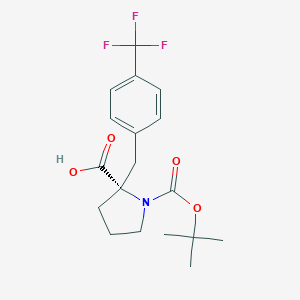

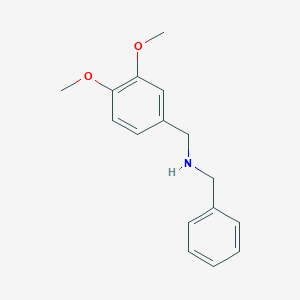

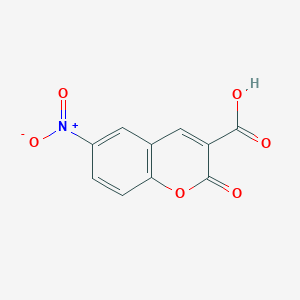

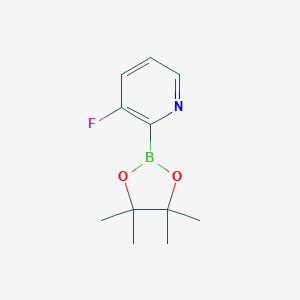

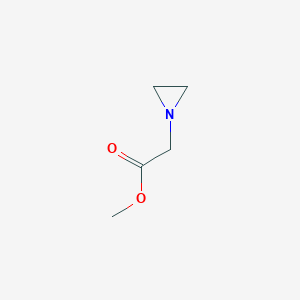

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)